2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Overview

Description

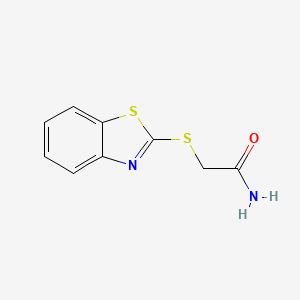

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl (–S–) group to an acetamide moiety. Its structure combines the aromatic benzothiazole system, known for diverse biological activities, with the hydrogen-bonding capability of the acetamide group. Single-crystal X-ray studies confirm its planar benzothiazole ring and intermolecular hydrogen-bonding interactions (N–H···N and C–H···O), which stabilize its crystal lattice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

2-Mercaptobenzothiazole+Chloroacetamide→this compound

The reaction is usually conducted in a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted acetamides or benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:

Research indicates that 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide exhibits promising biological activity, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Potential: The compound has been evaluated for its ability to inhibit cancer cell proliferation. It may interfere with specific signaling pathways involved in tumor growth, such as kinase inhibition.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of benzothiazole-based compounds, including this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against breast and colon cancer cells .

Biological Research

Enzyme Interaction Studies:

The compound serves as a valuable probe in biological studies aimed at understanding enzyme mechanisms and protein interactions. Its ability to bind covalently to target proteins enhances its utility in elucidating biological pathways.

Mechanism of Action:

The benzothiazole ring interacts with enzymes or receptors, potentially modulating their activity. For example, it may inhibit kinases involved in cancer cell signaling pathways, thus suppressing cell proliferation .

Industrial Applications

Synthesis and Manufacturing:

In industrial settings, this compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new therapeutic agents and industrial chemicals.

Dyes and Pigments:

The compound is also explored for its potential use in manufacturing dyes and pigments due to its vibrant color properties derived from the benzothiazole structure .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide depends on its specific application. For example, as an anticonvulsant, it may interact with neurotransmitter receptors or ion channels in the brain to modulate neuronal activity. As an antimicrobial agent, it may disrupt the cell membrane or inhibit essential enzymes in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzothiazole-based acetamides are highly sensitive to substituents on the aromatic rings and modifications to the core scaffold. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Pharmacological and Physicochemical Insights

- Fluorinated Analogs () : Fluorination at the acetamide position (e.g., compound 13 ) enhances metabolic stability and electronegativity, which can improve bioavailability. The sulfonyl derivative (3 ) exhibits higher polarity, making it suitable for aqueous environments but less ideal for crossing lipid membranes .

- Thiadiazole Derivatives (): The 1,3,4-thiadiazole ring introduces additional nitrogen atoms, enabling π-π interactions with aromatic residues in enzyme active sites.

- Hydrazide Derivatives () : The hydrazone moiety (–NH–N=CH–) allows for tautomerization and chelation of metal ions, which is advantageous in protease or kinase inhibition. Substituents like dichloro or methoxy groups fine-tune electronic profiles for target specificity .

- Positional Isomerism () : Studies on hydroxyphenyl acetamide sulfates reveal that ortho- vs. meta-substitution drastically alters excretion patterns and metabolite identification, underscoring the importance of substituent placement .

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety linked through a sulfanyl group to an acetamide, a structure that suggests various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.25 g/mol. The presence of the benzothiazole ring is significant, as it is known for its diverse biological activities.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |

|---|---|---|---|

| This compound | 198.25 | Antimicrobial, Anticancer | |

| N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | 314.35 | Antimicrobial | |

| 2-(benzothiazolylsulfanyl)acetamide | 182.25 | Antimicrobial |

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and acetamide functionalities exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism involves the interaction of these compounds with bacterial cell membranes or essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable study utilized the MTT assay to assess the viability of HeLa cells treated with synthesized derivatives of benzothiazole. Results indicated that these compounds exhibited cytotoxic effects against cancer cells, with some derivatives showing IC50 values in the low micromolar range .

For example:

- Compound 4a : Exhibited anti-inflammatory activity.

- Compound 4b : Demonstrated stronger anticancer activity compared to 4a.

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes has been documented in various models. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Case Studies

- Anticancer Efficacy in HeLa Cells : In a study where novel Schiff bases derived from benzothiazole were tested on HeLa cells, significant reductions in cell viability were observed at concentrations ranging from 1 to 30 µM after 48 hours of treatment . This highlights the potential for developing new anticancer therapies based on this compound.

- Antimicrobial Screening : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. Results showed inhibition zones ranging from 15 mm to over 25 mm against Candida albicans and Bacillus subtilis, indicating strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(benzothiazol-2-yl)acetamide intermediates .

- Reductive amination in solvent-free conditions using hydrazine hydrate and aldehydes to generate acetohydrazide derivatives .

- Recrystallization from ethanol or ice-water mixtures to purify products .

Table 1: Representative Synthetic Conditions

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) : Confirms molecular weight and purity. For example, LC-HRMS/MS differentiated ortho- and meta-substituted isomers by fragmentation patterns .

- ¹H-NMR Spectroscopy : Identifies substitution patterns (e.g., distinguishing 2-hydroxyphenyl vs. 3-hydroxyphenyl isomers via aromatic proton splitting ).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like Chloroform:Methanol (7:3) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can software tools address them?

- Methodological Answer : Challenges include handling twinned data, low-resolution datasets, and disorder in crystal structures. Solutions involve:

- SHELXL : Robust for high-resolution refinement and resolving twinned data via the HKLF5 format .

- OLEX2 : Integrates structure solution (via SHELXD), refinement (via SHELXL), and visualization, streamlining workflows for complex structures .

Table 2: Crystallography Software Comparison

Q. How can researchers resolve contradictions in structural assignments, such as distinguishing ortho- and meta-substituted isomers?

- Methodological Answer :

- Combined HRMS and NMR Analysis : HRMS provides exact mass, while ¹H-NMR identifies substituent positions. For example, a follow-up study corrected an initial meta-isomer assignment to ortho by comparing NMR chemical shifts of synthetic reference materials .

- X-ray Crystallography : Definitive structural confirmation, as seen in the characterization of triazole-linked benzothiazole derivatives .

Q. What strategies are employed in designing biological assays for benzothiazole derivatives, such as mosquitocidal or antiviral agents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., piperidine or furyl groups) and test activity against target organisms .

- Molecular Docking : Predict binding interactions using software like AutoDock. For example, derivatives targeting viral replication were docked into protease active sites to prioritize synthesis .

- In Vitro Assays : Use standardized protocols (e.g., WHO larval bioassays for mosquitocidal activity) with controlled concentrations and replicate experiments .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXBISQHWDZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352000 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66206-59-5 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.